2-chloro-4,5-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide
Description
2-chloro-4,5-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide is an organic compound with a complex structure that includes chloro, difluoro, and methoxyphenyl groups
Properties
IUPAC Name |
2-chloro-4,5-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF2NO2/c1-22-15-5-3-2-4-10(15)6-7-20-16(21)11-8-13(18)14(19)9-12(11)17/h2-5,8-9H,6-7H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWILOMBTBLSNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=CC(=C(C=C2Cl)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4,5-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with 2-chloro-4,5-difluorobenzoic acid.
Amidation: The acid is converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Amine Addition: The acid chloride is then reacted with 2-(2-methoxyphenyl)ethylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4,5-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and difluoro groups can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Substituted benzamides with different nucleophiles.
Oxidation: Oxidized derivatives of the benzamide.
Reduction: Reduced forms of the benzamide, such as amines or alcohols.
Hydrolysis: 2-chloro-4,5-difluorobenzoic acid and 2-(2-methoxyphenyl)ethylamine.
Scientific Research Applications
2-chloro-4,5-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-4,5-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific derivative or application being studied.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4,5-difluorobenzoic acid: A precursor in the synthesis of the target compound.
2-chloro-5-fluoropyrimidine: Another fluorinated aromatic compound with different applications.
2-chloro-4,5-difluoro-N-[2-(isobutyrylamino)ethyl]benzamide: A structurally similar compound with different substituents.
Uniqueness
2-chloro-4,5-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide is unique due to the presence of both chloro and difluoro groups along with a methoxyphenyl moiety. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various synthetic and research applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
